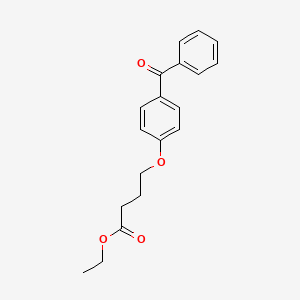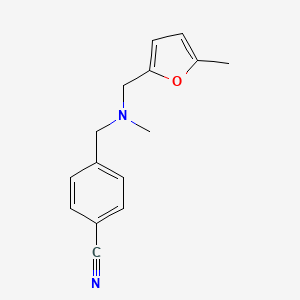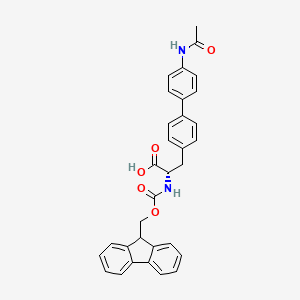![molecular formula C7H6ClN3O2 B14908285 5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)
5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-2-methylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazinone ring .
Industrial Production Methods
Industrial production of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
化学反応の分析
Types of Reactions
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of an amino-substituted derivative .
科学的研究の応用
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity. The exact molecular pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with similar properties and applications.
Uniqueness
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is unique due to its specific substitution pattern and the presence of the oxazinone ring.
特性
分子式 |
C7H6ClN3O2 |
|---|---|
分子量 |
199.59 g/mol |
IUPAC名 |
5-chloro-4-methyl-1,4-dihydropyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H6ClN3O2/c1-3-4-5(8)9-2-10-6(4)11-7(12)13-3/h2-3H,1H3,(H,9,10,11,12) |
InChIキー |
UCXVUYVBCHLUEN-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(NC(=O)O1)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


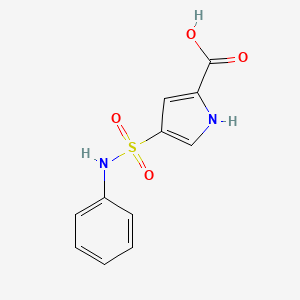
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
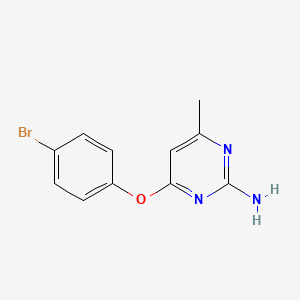
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)

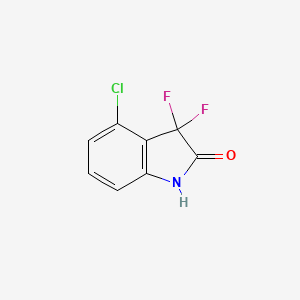

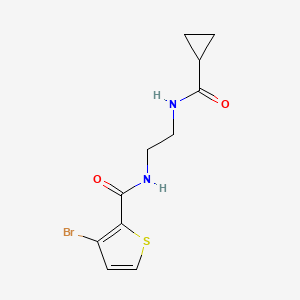
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)
